molecular formula C20H17OP B3393741 (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 47182-95-6

(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B3393741
CAS No.: 47182-95-6
M. Wt: 304.3 g/mol
InChI Key: SJWKDSPENQGMEB-UHFFFAOYSA-N
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Description

(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C20H17OP and a molecular weight of 304.3 g/mol. . This compound is characterized by the presence of a phosphine oxide group attached to a 4-ethenylphenyl and two diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied in the formation of carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The use of stable and readily available organoboron reagents is crucial in this process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphine oxide group can undergo further oxidation under specific conditions.

    Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.

    Substitution: The compound can participate in substitution reactions, where the ethenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine oxide group can yield phosphonic acids, while reduction can regenerate the phosphine group .

Scientific Research Applications

(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.

    Medicine: Research into its potential medicinal properties, such as its role in drug design and development, is ongoing.

    Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can interact with various molecular targets, facilitating reactions through electron donation and stabilization of transition states .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl(4-vinylphenyl)phosphine: Similar in structure but lacks the phosphine oxide group.

    Triphenylphosphine oxide: Contains three phenyl groups attached to a phosphine oxide.

    4-(Diphenylphosphino)styrene: Similar structure with a phosphine group instead of a phosphine oxide.

Uniqueness

(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both the ethenyl and phosphine oxide groups, which confer distinct reactivity and coordination properties. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .

Properties

IUPAC Name

1-diphenylphosphoryl-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17OP/c1-2-17-13-15-20(16-14-17)22(21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWKDSPENQGMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720275
Record name (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47182-95-6
Record name (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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